3-Methylbenzophenone
Overview
Description
3-Methylbenzophenone , also known as Phenyl m-tolyl ketone , is an organic compound with the chemical formula C₁₄H₁₂O . It belongs to the class of aromatic ketones and is commonly used in various industrial applications.
Synthesis Analysis
The synthesis of 3-Methylbenzophenone involves the reaction between m-tolyl magnesium bromide (prepared from m-toluidine ) and benzoyl chloride . This Grignard reaction leads to the formation of the desired product.
Molecular Structure Analysis
The molecular structure of 3-Methylbenzophenone consists of a benzene ring substituted with a methyl group (CH₃ ) at the meta position. The carbonyl group (C=O) is attached to the benzene ring, resulting in a ketone functionality.
Chemical Reactions Analysis
- Friedel-Crafts Acylation : 3-Methylbenzophenone can undergo Friedel-Crafts acylation reactions with various aromatic compounds, leading to the introduction of the ketone group onto other aromatic rings.
- Reduction : Reduction of the carbonyl group can yield the corresponding alcohol, which finds applications in the synthesis of pharmaceutical intermediates.
- Photocycloaddition : Under UV light, 3-Methylbenzophenone can participate in photochemical reactions, forming cyclobutane derivatives.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 183-185°C at 16 mmHg.
- Density : 1.095 g/mL at 25°C.
- Refractive Index (n20/D) : 1.597 (literature value).
Scientific Research Applications
-
Pharmaceutical Intermediate
- Field : Pharmaceutical Industry
- Application : 3-Methylbenzophenone is used as an intermediate in the production of certain pharmaceuticals . An intermediate is a substance produced during the synthesis of an end product, which is further reacted to produce that end product.
- Results : The outcome of using 3-Methylbenzophenone as an intermediate would be the successful synthesis of the desired pharmaceutical product .
-
Anolyte Material for All-Organic Flow Batteries
- Field : Energy Storage
- Application : 3-Methylbenzophenone (3-MBP) shows potential as a low-potential anolyte material for high-voltage and energy-density all-organic flow batteries .
- Method : In an all-organic flow battery, the anolyte (the electrolyte on the anode side) is a key component. The specific methods of application would involve incorporating 3-MBP into the anolyte solution and evaluating its performance in a battery cell .
- Results : The use of 3-MBP as an anolyte material has been found to offer high reversibility and stability during cycling, which are desirable properties for flow batteries .
- Photoinitiator for 3D Printing
- Field : Materials Chemistry
- Application : 3-Methylbenzophenone is used as a photoinitiator in 3D printing . Photoinitiators are compounds that absorb light and produce reactive species that initiate a polymerization reaction.
- Method : The photoinitiator is incorporated into a liquid resin. When the resin is exposed to light (usually UV or visible light), the photoinitiator produces radicals that initiate the polymerization of the resin, turning it from a liquid into a solid .
- Results : The use of 3-Methylbenzophenone as a photoinitiator in 3D printing can result in high-quality printed objects with good spatial resolution .
- Photoinitiator for LED-Driven Photopolymerization
- Field : Polymer Chemistry
- Application : 3-Methylbenzophenone is used as a photoinitiator in LED-driven photopolymerization . Photoinitiators are compounds that absorb light and produce reactive species that initiate a polymerization reaction.
- Method : The photoinitiator is incorporated into a polymerizable mixture. When the mixture is exposed to light from an LED, the photoinitiator produces radicals that initiate the polymerization of the mixture, turning it from a liquid into a solid .
- Results : The use of 3-Methylbenzophenone as a photoinitiator in LED-driven photopolymerization can result in high final function conversions . The photoinitiator also exhibits excellent migration stability due to its high molecular weight and trifunctional character .
Safety And Hazards
- Flammability : 3-Methylbenzophenone is flammable; handle with care.
- Irritant : It may cause skin and eye irritation.
- Toxicity : Limited information is available, but standard safety precautions should be followed.
Future Directions
Research on 3-Methylbenzophenone should focus on:
- Biological Activity : Investigate potential pharmacological effects.
- Environmental Impact : Assess its persistence and toxicity in the environment.
- Alternative Syntheses : Develop greener and more efficient synthetic routes.
properties
IUPAC Name |
(3-methylphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBLVRAVOIVZFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214528 | |
Record name | 3-Methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbenzophenone | |
CAS RN |
643-65-2 | |
Record name | 3-Methylbenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=643-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylbenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylbenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYLBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7292QZ59E1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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